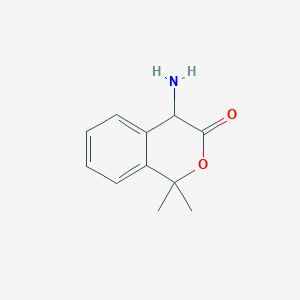

4-Amino-1,1-dimethyl-3-isochromanone

描述

属性

分子式 |

C11H13NO2 |

|---|---|

分子量 |

191.23 g/mol |

IUPAC 名称 |

4-amino-1,1-dimethyl-4H-isochromen-3-one |

InChI |

InChI=1S/C11H13NO2/c1-11(2)8-6-4-3-5-7(8)9(12)10(13)14-11/h3-6,9H,12H2,1-2H3 |

InChI 键 |

KWQBAGGEFXYAFN-UHFFFAOYSA-N |

规范 SMILES |

CC1(C2=CC=CC=C2C(C(=O)O1)N)C |

产品来源 |

United States |

科学研究应用

Medicinal Applications

Anticancer Activity

Recent studies have highlighted the potential of isochroman derivatives, including 4-Amino-1,1-dimethyl-3-isochromanone, as anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives that incorporate isochroman cores have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Acetylcholinesterase Inhibition

Another significant application is in the development of acetylcholinesterase inhibitors for treating neurodegenerative diseases such as Alzheimer’s disease. Compounds derived from isochromans have been evaluated for their ability to inhibit acetylcholinesterase, which plays a crucial role in maintaining acetylcholine levels in the brain. This inhibition can potentially alleviate symptoms associated with cognitive decline .

Agricultural Applications

Fungicides

this compound serves as an intermediate in the synthesis of agricultural chemicals, particularly fungicides. The compound's structural features allow it to be modified into various strobilurin-type fungicides, which are widely used to protect crops from fungal diseases. The efficiency of these compounds in agricultural applications underscores their importance in enhancing crop yields and sustainability .

Case Studies

Case Study 1: Antitumor Activity

In a study focused on synthesizing new anticancer agents, researchers developed a series of compounds based on this compound. These compounds were tested against several cancer cell lines, demonstrating significant cytotoxicity and potential for further development as therapeutic agents .

Case Study 2: Acetylcholinesterase Inhibitors

A group of researchers synthesized a library of isochroman-based compounds and evaluated their inhibitory effects on acetylcholinesterase. Among these, certain derivatives showed IC50 values comparable to known inhibitors, suggesting that modifications to the isochroman structure can enhance biological activity against Alzheimer's disease .

Research Findings

The ongoing research into this compound reveals its versatility across multiple domains:

- Biological Activity : Compounds containing this structure exhibit promising bioactivity against cancer cells and neurodegenerative diseases.

- Agricultural Impact : Its role as an intermediate in fungicide synthesis highlights its significance in agricultural chemistry.

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one (Benzopyranone Derivative)

- Structure: Shares a bicyclic framework (benzopyranone) but differs in substituents, featuring diphenylamino and amino groups at positions 3 and 4 .

- Stability: Crystalline stability is noted, though solution-phase behavior is unspecified.

- Applications : Investigated in materials science for electronic properties due to aromatic substituents .

5-(Adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol (Triazole Derivative)

- Structure: A 1,2,4-triazole ring substituted with adamantane and amino groups. Differs in heterocyclic core but shares amino functionality .

- Solubility: Insoluble in water but soluble in organic solvents, a trend common to hydrophobic heterocycles like isochromanones.

4-Amino-1,1,1-trifluoro-3-buten-2-one (Butenone Derivative)

Stability and Reactivity

- Hemiaminal Instability: Compounds like 4-nitrobenzaldehyde-derived hemiaminals decompose in DMSO, suggesting 4-amino-isochromanone may undergo similar degradation in polar solvents .

- Triazole Stability : Triazole derivatives exhibit greater stability in solution, attributed to aromatic ring rigidity and reduced susceptibility to hydrolysis .

Solubility and Physicochemical Properties

Key Research Findings and Gaps

- Stability Challenges: Hemiaminal-like degradation in DMSO limits the utility of 4-amino-isochromanone in solution-phase applications .

- Structural Optimization: Bulky substituents (e.g., adamantane in triazoles) improve stability and bioactivity, suggesting avenues for modifying isochromanones .

- Data Limitations: Direct experimental data on 4-amino-isochromanone’s physicochemical properties are scarce, necessitating further characterization.

准备方法

Cyclization of o-Tolylacetic Acid Derivatives

The foundational step in synthesizing 4-amino-1,1-dimethyl-3-isochromanone involves constructing the isochromanone core. A widely cited method employs o-tolylacetic acid as the starting material, which undergoes free radical-mediated chlorination followed by cyclization.

Key Steps :

-

Chlorination :

-

Reagents : Sulfuryl chloride (SO₂Cl₂) and azobisisobutyronitrile (AIBN) as a radical initiator.

-

Conditions : Conducted in fluorobenzene at 60–80°C under nitrogen.

-

Mechanism : AIBN generates free radicals that abstract hydrogen from o-tolylacetic acid, enabling SO₂Cl₂ to introduce a chloromethyl group at the benzylic position.

-

-

Cyclization :

Representative Data :

Introduction of the Amino Group

Amination via Nitration-Reduction

The amino group at position 4 is introduced through a two-step sequence: nitration followed by reduction . While explicit details for this compound are scarce in the provided sources, analogous methods for isochromanone derivatives suggest the following pathway:

-

Nitration :

-

Reduction :

Hypothetical Pathway :

Direct Amination via SNAr Reaction

An alternative route involves nucleophilic aromatic substitution (SNAr) on a halogenated precursor:

-

Halogenation : Introduce a leaving group (e.g., Cl or Br) at position 4 using N-bromosuccinimide (NBS) or Cl₂.

-

Amination : Treat with aqueous ammonia or alkylamines under elevated temperatures.

Challenges :

-

Low reactivity of the aromatic ring due to electron-donating methyl groups.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Cyclization Step : Fluorobenzene is preferred for its inertness and ability to form azeotropes during drying.

-

Amination Step : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions.

Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C (cyclization) | Maximizes ring closure |

| Catalyst Loading | 0.05–0.1 equiv AIBN | Balances initiation and side reactions |

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Amino-1,1-dimethyl-3-isochromanone, and how can intermediates be optimized?

- Methodological Answer : Design synthesis routes using retrosynthetic analysis, focusing on protecting the amino group and stabilizing the isochromanone core. Key intermediates (e.g., dimethyl-substituted precursors) should be validated via SciFinder or Reaxys to ensure novelty or alignment with known protocols. Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield and purity. For structural confirmation, cross-reference with PubChem data for analogous compounds .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?

- Methodological Answer : Employ a combination of NMR (¹H/¹³C and 2D techniques like COSY and HSQC) to resolve stereochemistry and substituent positions. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight. Chromatographic purity should be assessed via HPLC with UV detection (λ = 254 nm) and compared against PubChem-deposited retention indices .

Q. How can researchers establish preliminary biological activity profiles for this compound?

- Methodological Answer : Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using standardized cell lines (e.g., HEK-293, HepG2). Follow FINER criteria to ensure relevance: select assays aligned with structural analogs (e.g., triazole derivatives with known antihypertensive activity) and validate results against positive controls .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data across studies (e.g., divergent IC₅₀ values)?

- Methodological Answer : Conduct meta-analysis to identify variables such as assay conditions (pH, temperature) or cell passage numbers. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability. Replicate experiments under controlled conditions, documenting all parameters in line with ICMJE guidelines for reproducibility .

Q. How can molecular docking and proteomics elucidate the mechanism of action of this compound?

- Methodological Answer : Perform docking studies using software like AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Complement with proteomic profiling (LC-MS/MS) to identify differentially expressed proteins in treated vs. untreated cells .

Q. What computational approaches guide structural optimization to enhance bioavailability or target selectivity?

- Methodological Answer : Use QSAR models to correlate substituent modifications (e.g., alkyl chain length, halogenation) with pharmacokinetic parameters (logP, solubility). Apply density functional theory (DFT) to predict electronic effects on reactivity. Validate in silico predictions with in vitro ADME assays (e.g., Caco-2 permeability) .

Methodological Best Practices

- Data Validation : Ensure raw data (e.g., spectral peaks, chromatograms) are archived in appendices, with processed data summarized in tables. Use triangulation (e.g., NMR + HRMS + HPLC) to confirm structural assignments .

- Ethical Compliance : Adhere to FINER criteria for research questions, ensuring feasibility and ethical alignment. Document chemical safety protocols (toxicity, storage) per regulatory guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。